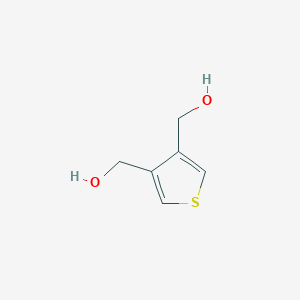

3,4-Bis(Hydroxymethyl)thiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

An efficient approach for the synthesis of hard-to-reach 3,4-disubstituted thiophene derivatives, such as 4,5,9,10-tetrahydrothieno[3’,4;5,6]-cycloocta[1,2-c]thiophene, 1H,4H-thieno[3,4-d][1,2]dioxine, 4-(hydroxymethyl)thiophene-3-carbaldehyde, has been found. This approach is based on consecutive transformations of bis(2-chloropropenyl) sulfide .Molecular Structure Analysis

The molecular structure of 3,4-Bis(Hydroxymethyl)thiophene is represented by the formula C6H8O2S. It is a heterocyclic compound, meaning it contains a ring structure made up of more than one kind of atom, in this case, carbon, hydrogen, oxygen, and sulfur.Chemical Reactions Analysis

The reactivity of 3,4-Bis(Hydroxymethyl)thiophene derivatives has been studied. For example, the reactivity of 4,5,9,10-tetrahydrothieno[3’,4;5,6]cycloocta[1,2-c]thiophene has been studied based on the example of acetylation reaction, and the possibility of obtaining bifunctional derivatives with the participation of both thiophene rings has been shown .Scientific Research Applications

1. Applications in Conducting Polymers

3,4-Bis(Hydroxymethyl)thiophene and its derivatives are primarily utilized in the development of conducting polymers. For example, a study reported the synthesis of bis(2-(3,4-ethylenedioxy)thiophene)-based monomers for electrochromic conducting polymers. These polymers exhibit low redox switching potentials and are stable in the conducting state, making them suitable for electronic applications (Sotzing, Reynolds, & Steel, 1996). Similarly, other derivatives have been synthesized as precursors for conducting polymers, potentially useful in electronics (Fazio, Gabriele, Salerno, & Destri, 1999).

2. Electropolymerization Behavior

Research has focused on the electropolymerization behavior of 3,4-Bis(Hydroxymethyl)thiophene derivatives. Studies involving β-substituted 3,4-ethylenedioxy terthiophene monomers for conducting polymer applications reveal insights into their stability, fluorescence properties, and electrochemical behavior, contributing to the development of polymers with potential optoelectronic applications (Pardieu et al., 2013).

3. Development of Organic Electronics

There is significant interest in using 3,4-Bis(Hydroxymethyl)thiophene derivatives for organic electronics. For instance, the synthesis of conjugated microporous polymers derived from thiophene or 3,4-ethylenedioxythiophene derivatives has been reported, indicating their use in organic thin-film transistors and photovoltaic devices (Jiang et al., 2010). Additionally, compounds like 3,4-ethylenedioxythiophene bridged donor-acceptor molecules have been synthesized for dye-sensitized solar cells, achieving notable solar-to-energy conversion efficiencies (Liu et al., 2008).

properties

IUPAC Name |

[4-(hydroxymethyl)thiophen-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2S/c7-1-5-3-9-4-6(5)2-8/h3-4,7-8H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBVBDQQMMKMNSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)CO)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Bis(Hydroxymethyl)thiophene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-pyridyl)-6-(tetrahydro-2-furanylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2561139.png)

![ethyl 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2561140.png)

![9-benzyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2561143.png)